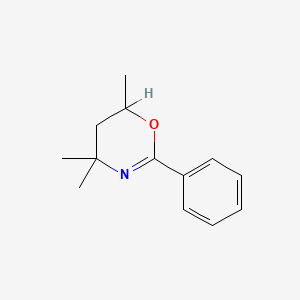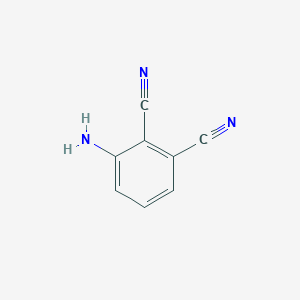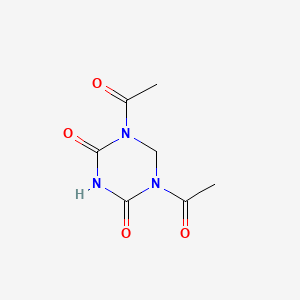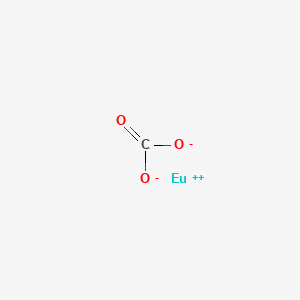
N-(methoxycarbonyl)glycine
説明
“N-(methoxycarbonyl)glycine” is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . It is chemically neutral and metabolically inert . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes derivatives like “this compound”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .Chemical Reactions Analysis
Glycine, the base molecule of “this compound”, plays a significant role in various metabolic functions and antioxidative reactions . It is also involved in the Maillard reaction, a non-enzymatic reaction between reducing carbohydrates and amino compounds .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .科学的研究の応用
Synthesis of N-Acylamino Acids and Peptides
N-(Feruloyl-2-14C)-glycine-2-3H, a derivative of N-(methoxycarbonyl)glycine, was synthesized for research purposes. Starting from O-methoxycarbonyl-ferulic acid-2-14C and glycine-2-3H ethyl ester, the compound exhibited specific activities suitable for further applications in scientific studies (Pooter, Pe, & Sumere, 1974).
Intramolecular Cycloadditions in Organic Chemistry
Imines of glycine methyl esters containing an alkynyl group underwent intramolecular cycloaddition via their 1,3-dipolar tautomers, azomethine ylides. This resulted in the migration of the methoxycarbonyl group, showcasing the compound's potential in organic synthesis (Tsuge, Ueno, & Oe, 1979).
Biocompatibility in Ophthalmology
A peptide hydrogel containing N-fluorenyl-9-methoxycarbonyl (FMOC) tail was synthesized using this compound. Its biocompatibility was evaluated in the rabbit eye, indicating potential application in ophthalmology as an implantable drug delivery system for treating anterior segment diseases (Liang et al., 2010).
Anticonvulsant Activity
N-(Benzyloxycarbonyl)glycine, related to this compound, showed significant anticonvulsant activity. It was superior to glycine in antagonizing seizures, indicating its potential for therapeutic applications in seizure disorders (Geurts, Poupaert, Scriba, & Lambert, 1998).
Synthesis of Bile Acid Conjugates
Improved synthesis procedures of glycine and taurine conjugates of 5beta-cholanic acids were developed using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, demonstrating the utility of this compound derivatives in synthesizing biologically relevant molecules (Tserng, Hachey, & Klein, 1977).
Synthesis of N-hydroxysuccinimidyl Rhodamine B Ester
N-hydroxysuccinimidyl rhodamine B ester, synthesized from rhodamine B using a condensation reaction, was reactive with glycine, highlighting another application in molecular probes and fluorescence studies (Meng et al., 2007).
Catalytic Asymmetric Synthesis
Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, yielding chiral α-aryl glycines, showed the utility of this compound derivatives in synthesizing chiral molecules for drug intermediates and ligands (Liu et al., 2020).
Environmental Impact Studies
Studies on the transport of herbicides, including glyphosate [N-(phosphonomethyl)glycine], through field lysimeters demonstrated the environmental impact of these compounds and their movement through soil and water systems (Malone et al., 2004).
作用機序
Mode of Action
It is known that glycine derivatives can play a role in peptide synthesis, acting as a temporary protecting group for the Na-group of an activated incoming amino acid . .
Biochemical Pathways
Glycine, the parent compound of N-(methoxycarbonyl)glycine, is involved in several biochemical pathways. It plays a role in inhibitory and excitatory neurotransmission in the central nervous system and facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . Glycine is also involved in the synthesis of a multitude of biomolecules and substances . .
将来の方向性
生化学分析
Biochemical Properties
N-(methoxycarbonyl)glycine is involved in glycine-related metabolic pathways . Glycine is an essential one-carbon (C1) metabolite nested in a complex network of cellular metabolism
Cellular Effects
These effects are expressed in multiple cell types and injury settings that lead to necrosis .
Temporal Effects in Laboratory Settings
Glycine, a related compound, has been shown to have sleep-promoting and hypothermic effects over time .
Metabolic Pathways
This compound is likely involved in glycine-related metabolic pathways . Glycine is an essential one-carbon (C1) metabolite nested in a complex network of cellular metabolism
特性
IUPAC Name |
2-(methoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332523 | |
| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1670-97-9 | |
| Record name | N-Carbomethoxyglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBOMETHOXYGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















